N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring, an imidazolidinyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE likely involves multiple steps, including the formation of the benzodioxin ring, the imidazolidinyl group, and their subsequent coupling with the propanamide chain. Typical reaction conditions might include:
Formation of Benzodioxin Ring: This could involve the cyclization of catechol derivatives with appropriate aldehydes or ketones.
Formation of Imidazolidinyl Group: This might involve the reaction of isocyanates with amines or the cyclization of urea derivatives.
Coupling Reactions: The final coupling to form the complete molecule could involve amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxin ring or the imidazolidinyl group.
Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinyl moiety.
Substitution: Substitution reactions might occur at various positions on the benzodioxin ring or the isopropylphenyl group.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: A similar compound with a methyl group instead of an isopropyl group.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ETHYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE lies in its specific substitution pattern, which could confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)16-7-9-17(10-8-16)27-23(29)19(26-24(27)30)11-12-22(28)25-13-18-14-31-20-5-3-4-6-21(20)32-18/h3-10,15,18-19H,11-14H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
YAHFNFQPAGKEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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